

Application Note: High-Resolution Mass Spectrometry of Trazodone-4,4'-Dimer

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Compound of Interest		
Compound Name:	Trazodone-4,4'-Dimer	
Cat. No.:	B8820939	Get Quote

Abstract

This application note details a high-resolution mass spectrometry (HRMS) method for the identification and characterization of a Trazodone dimer impurity, specifically the **Trazodone-4,4'-Dimer**. Trazodone, an antidepressant drug, can undergo degradation under various stress conditions, leading to the formation of impurities that can affect the safety and efficacy of the final drug product. This document provides a comprehensive protocol for the separation and analysis of this dimer using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer. The presented methodologies are crucial for researchers, scientists, and drug development professionals involved in impurity profiling and stability studies of Trazodone.

Introduction

Trazodone is a widely prescribed antidepressant medication.[1][2][3] During its synthesis, storage, or under forced degradation conditions, various impurities can be formed.[1][2][4] Among these, dimeric impurities are of significant concern due to their potential to alter the pharmacological and toxicological profile of the drug. Photodegradation has been shown to be a significant pathway for the formation of Trazodone dimers.[1][2] Therefore, sensitive and specific analytical methods are required for the detection and characterization of these low-level impurities. High-resolution mass spectrometry offers the necessary mass accuracy and resolution to confidently identify and structurally elucidate such compounds. This application note focuses on the analysis of **Trazodone-4,4'-Dimer**, providing a detailed experimental workflow, from sample preparation to data analysis.



Experimental Protocols Sample Preparation

- Standard Preparation:
 - Prepare a stock solution of Trazodone reference standard at a concentration of 1 mg/mL in methanol.
 - Prepare a stock solution of Trazodone-4,4'-Dimer reference standard (if available) at a concentration of 0.1 mg/mL in methanol.
 - Working standard solutions are prepared by diluting the stock solutions with the mobile phase to the desired concentrations (e.g., 1 μg/mL for the dimer).
- Forced Degradation Sample Preparation:
 - To induce the formation of the Trazodone-4,4'-Dimer, a solution of Trazodone (1 mg/mL in methanol) is exposed to UV light (254 nm) for 24 hours.[1]
 - The stressed sample is then diluted with the mobile phase to an appropriate concentration for analysis.

Liquid Chromatography

- Instrumentation: A UHPLC system equipped with a binary pump, autosampler, and column oven.
- Column: Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 μm).[1][2]
- Mobile Phase:
 - Solvent A: 10 mM ammonium acetate in water, pH 8.5.[1][2]
 - Solvent B: Methanol.[1][2]
- Gradient Elution: A gradient elution is employed for optimal separation.
- Flow Rate: 0.25 mL/min.[1][2]



Column Temperature: 30°C.[4]

• Injection Volume: 5 μL.

High-Resolution Mass Spectrometry

- Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Scan Mode: Full scan MS and targeted MS/MS (product ion scan).
- Mass Range: m/z 100-1000.
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 40 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 600 L/hr
- Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS experiments to obtain comprehensive fragmentation data.

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data for Trazodone and Trazodone-4,4'-Dimer



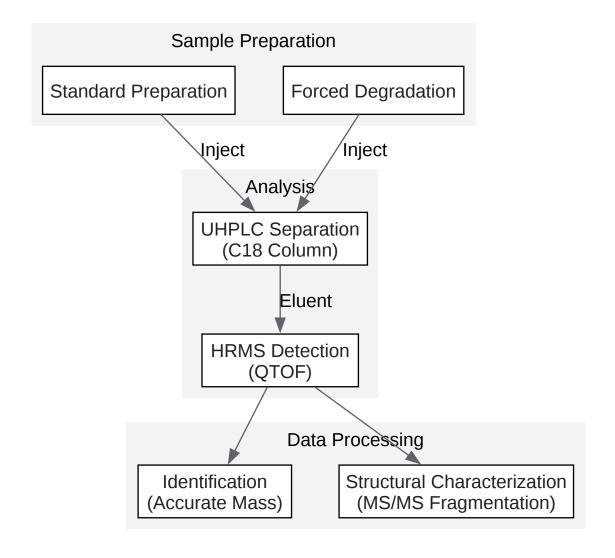
Compound	Molecular Formula	Theoretical m/z [M+H]+	Measured m/z [M+H]+	Mass Error (ppm)	Retention Time (min)
Trazodone	C19H22CIN5O	372.1586	372.1582	-1.1	5.8
Trazodone- 4,4'-Dimer	C40H46Cl2N10 O2	769.3146	769.3139	-0.9	10.2

Table 2: Key MS/MS Fragmentation Data for Trazodone-4,4'-Dimer

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Fragment Structure/Neutral Loss
769.3139	573.2361	Loss of C10H13CIN2O
769.3139	385.1648	Cleavage of the dimer linkage
385.1648	176.0971	Fragmentation of the Trazodone monomer

Mandatory Visualizations





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Caption: Experimental workflow for HRMS analysis.



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Caption: Formation of Trazodone-4,4'-Dimer.

Conclusion







The described UHPLC-QTOF method provides a robust and reliable approach for the detection and characterization of the **Trazodone-4,4'-Dimer** impurity. The high mass accuracy and resolution of the QTOF analyzer allow for unambiguous identification, while the MS/MS capabilities provide valuable structural information. This method is suitable for routine quality control of Trazodone drug substances and formulations, as well as for in-depth impurity profiling during drug development and stability studies.

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